![molecular formula C25H20N4O3 B2405516 8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-75-8](/img/structure/B2405516.png)
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines and pyrazolones are classes of compounds that have been widely studied due to their diverse biological activities . They are often used as building blocks in medicinal chemistry and have applications in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years . Various methods have been developed, including the use of alternative reaction methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, they can be nitrated using tert-butyl nitrite as both the nitro source and oxidant .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. These properties are often listed in chemical databases .Aplicaciones Científicas De Investigación
1. Supramolecular Aggregation
The compound, closely related to 8-methyl-7-(4-methylphenyl)-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline, has been studied for its role in supramolecular aggregation. These molecules are linked by C-H...π(arene) hydrogen bonds into sheets, although the detailed construction of the sheets varies (Portilla et al., 2005).
2. Synthesis of Pyrazolo[3,4-c]quinoline Derivatives
The synthesis of pyrazolo[3,4-c]quinoline derivatives, including those similar to the mentioned compound, has been a subject of research. These derivatives are obtained from related compounds through reduction and thermal cyclization processes (Nagarajan & Shah, 1992).
3. Antimicrobial Potential
Derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activity. This suggests potential antimicrobial applications for similar compounds (Holla et al., 2006).
4. Anti-Inflammatory Properties
Pyrazolo[4,3-c]quinoline derivatives have been synthesized and tested for their anti-inflammatory effects. These derivatives, including those structurally related to the compound , show significant inhibition of nitric oxide production in cells, indicating potential anti-inflammatory applications (Tseng et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-3-32-20-11-12-23-21(14-20)25-22(15-26-23)24(17-9-7-16(2)8-10-17)27-28(25)18-5-4-6-19(13-18)29(30)31/h4-15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIKFOPDDNMYIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

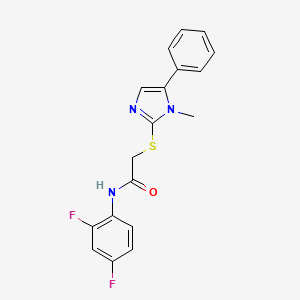
![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)
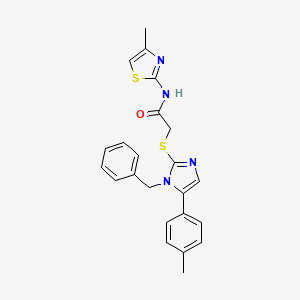
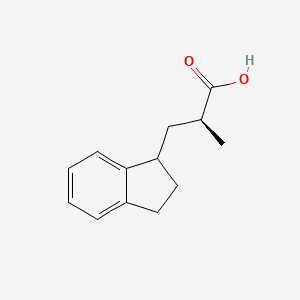

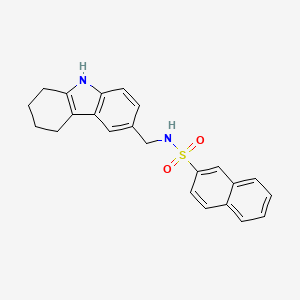
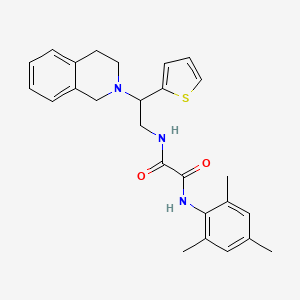
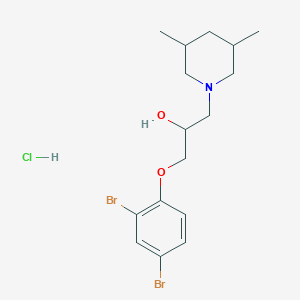

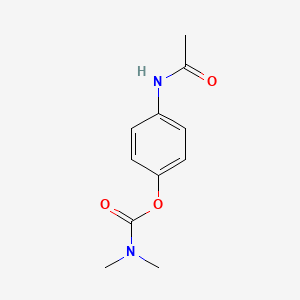
![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)


![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)